molecular formula C15H16N2S B5721639 1-Benzyl-3-(3-methylphenyl)thiourea

1-Benzyl-3-(3-methylphenyl)thiourea

Cat. No.: B5721639
M. Wt: 256.4 g/mol
InChI Key: YHYAAXWFODAMRN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-methylphenyl)thiourea is a synthetic compound belonging to the class of thioureas Thioureas are organosulfur compounds characterized by the presence of a sulfur atom double-bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-(3-methylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of primary amines with isothiocyanates. For instance, benzylamine can react with 3-methylphenyl isothiocyanate under mild conditions to yield the desired thiourea derivative. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of thiourea derivatives often employs more scalable and environmentally friendly methods. One such method involves the use of carbon disulfide (CS2) and primary amines in water, catalyzed by solar thermal energy. This green synthesis approach yields high purity products with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.

    Reduction: Thioureas can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Comparison with Similar Compounds

1-Benzyl-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives:

These comparisons highlight the impact of substituents on the biological and chemical properties of thiourea derivatives.

Properties

IUPAC Name

1-benzyl-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-12-6-5-9-14(10-12)17-15(18)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYAAXWFODAMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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